molecular formula C10H13NO3 B8676259 2-Methyl-2-(4-nitrophenyl)propan-1-ol CAS No. 18755-53-8

2-Methyl-2-(4-nitrophenyl)propan-1-ol

Cat. No. B8676259
Key on ui cas rn: 18755-53-8
M. Wt: 195.21 g/mol
InChI Key: FRRDYUNJGUYYGJ-UHFFFAOYSA-N
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Patent
US09006387B2

Procedure details

To a solution of the product from Example 194A (12.32 g, 55.2 mmole) in anhydrous THF (300 mL) at room temperature under nitrogen was added dropwise via cannulae 1M BH3 in THF (200 mL) over ten and one half minutes. On completion of the addition the flask was equipped with a condenser and the mixture heated under nitrogen to reflux in an oil bath for ten hours before cooling to room temperature. The reaction was quenched by the cautious drop wise addition of methanol (60 mL). The resulting mixture was concentrated to an oil which was then dissolved in ethyl acetate (150 mL) and treated with 1N HCl and allowed to stir at room temperature for one hour. The resulting organic phase was washed with brine (4×50 mL), dried over MgSO4, filtered and concentrated. The residue was taken up in toluene (25 mL) and re-concentrated. The oily solid was suspended in hexane (50 mL) and collected by vacuum filtration. The cake was washed with hexane (50 mL) then dried under vacuum to provide the title compound (9.55 g, 89% yield) as a light orange solid. MS (DCI+) m/z@213.1 (M+NH4)+.
Quantity
12.32 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1)([CH3:8])[C:3](OCC)=[O:4]>C1COCC1>[CH3:8][C:2]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1)([CH3:1])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
12.32 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition the flask
CUSTOM
Type
CUSTOM
Details
was equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in an oil bath for ten hours
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the cautious drop wise addition of methanol (60 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was then dissolved in ethyl acetate (150 mL)
ADDITION
Type
ADDITION
Details
treated with 1N HCl
WASH
Type
WASH
Details
The resulting organic phase was washed with brine (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration
WASH
Type
WASH
Details
The cake was washed with hexane (50 mL)
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CO)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.55 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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